molecular formula C12H14N2O2S B14866354 3-(pyrrolidin-3-ylsulfonyl)-1H-indole

3-(pyrrolidin-3-ylsulfonyl)-1H-indole

Cat. No.: B14866354
M. Wt: 250.32 g/mol
InChI Key: CNDSOWUUQGWCRG-UHFFFAOYSA-N
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Description

3-(pyrrolidin-3-ylsulfonyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole core via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-ylsulfonyl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core through a sulfonyl linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base such as triethylamine. The final step involves the coupling of the sulfonylated pyrrolidine with the indole core under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are also scaled up to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-ylsulfonyl)-1H-indole can undergo various chemical reactions including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The indole core can be reduced under hydrogenation conditions.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced indole compounds, and substituted pyrrolidine derivatives .

Scientific Research Applications

3-(pyrrolidin-3-ylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with various biological targets.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-ylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, while the indole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyrrolidin-3-ylsulfonyl)-1H-indole is unique due to the combination of the pyrrolidine ring and indole core linked by a sulfonyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-pyrrolidin-3-ylsulfonyl-1H-indole

InChI

InChI=1S/C12H14N2O2S/c15-17(16,9-5-6-13-7-9)12-8-14-11-4-2-1-3-10(11)12/h1-4,8-9,13-14H,5-7H2

InChI Key

CNDSOWUUQGWCRG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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